An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid
An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its trifluoromethyl group and chlorine substituents significantly influence its physicochemical properties, making it a compound of interest for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known chemical properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid, including its synthesis, physical characteristics, and analytical methodologies.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid are summarized in the table below. These properties are crucial for its handling, characterization, and application in various research and development settings.
| Property | Value | Reference(s) |
| IUPAC Name | 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | [1] |
| CAS Number | 503437-19-2 | [2] |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [3] |
| Molecular Weight | 260.00 g/mol | [3] |
| Melting Point | 79-80 °C | [1] |
| Boiling Point | 318.132 °C at 760 mmHg | [1] |
| Solubility | Data not available in the public domain. | |
| pKa | Data not available in the public domain. | |
| Appearance | White to off-white crystalline solid (inferred from related compounds) |
Experimental Protocols
Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid
A plausible synthetic route to 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid involves the hydrolysis of its corresponding nitrile precursor, 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile. The following protocol is adapted from a patented method for a structurally similar compound[4].
Reaction:
2,6-dichloro-4-(trifluoromethyl)nicotinonitrile → 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid
Materials and Reagents:
-
2,6-dichloro-4-(trifluoromethyl)nicotinonitrile
-
70% Sodium Hydroxide (NaOH) solution
-
70% Ethanol (EtOH) solution
-
8% Hydrochloric acid (HCl) solution
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a thermometer, add a 70% NaOH solution and a 70% ethanol solution.
-
Under constant stirring, add 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile to the solution.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add an 8% solution of dilute hydrochloric acid to adjust the pH to an acidic range, which will cause the product to precipitate.
-
Collect the solid precipitate by filtration.
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Wash the collected solid with deionized water.
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Dry the product under vacuum to obtain 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid.
Purification
The crude 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid can be purified by recrystallization. A suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, has been shown to be effective for related compounds[4].
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add petroleum ether until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Dry the crystals under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
HPLC is a suitable technique for assessing the purity of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with a formic acid modifier is a common starting point for the analysis of nicotinic acid derivatives[5][6].
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) in negative ion mode is expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 258.9. Isotope dilution mass spectrometry can be employed for quantitative analysis[7].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum is expected to show a singlet for the proton at the 5-position of the pyridine ring. The chemical shifts in the ¹³C NMR spectrum will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups. For comparison, the NMR spectra of nicotinic acid have been well-documented[8][9].
Biological Activity
There is currently no publicly available information on the specific biological activity or mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid. While nicotinic acid (Vitamin B3) is a well-known lipid-lowering agent, and other halogenated nicotinic acid derivatives have shown biological effects, it is not scientifically sound to extrapolate these activities to the title compound without experimental evidence. Further research is required to determine its pharmacological profile.
Visualizations
Experimental Workflow for the Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid
References
- 1. echemi.com [echemi.com]
- 2. 503437-19-2|2,6-Dichloro-4-(trifluoromethyl)nicotinic acid|BLD Pharm [bldpharm.com]
- 3. 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid [oakwoodchemical.com]
- 4. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 5. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488) [hmdb.ca]
